molecular formula C10H19ClN2O B3059871 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1380300-51-5

1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B3059871
CAS No.: 1380300-51-5
M. Wt: 218.72
InChI Key: GUWKXWFBXANCAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound binds to these targets, modulating their activity and leading to various physiological effects . The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethyl-1,8-diazaspiro[4.5]decan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-2-12-9(13)3-4-10(12)5-7-11-8-6-10;/h11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWKXWFBXANCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC12CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-51-5
Record name 1,8-Diazaspiro[4.5]decan-2-one, 1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 2
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 3
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 4
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 5
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 6
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride

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